molecular formula C7H16O2 B046473 1,1-Diethoxypropane CAS No. 4744-08-5

1,1-Diethoxypropane

Cat. No. B046473
CAS RN: 4744-08-5
M. Wt: 132.2 g/mol
InChI Key: MBNMGGKBGCIEGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Diethoxypropane can be achieved through various methods, including the reaction of isopropanol decomposition to classify catalysts based on their acidity, which plays a crucial role in the production process. The production of 1,1-Diethoxyethane, closely related to 1,1-Diethoxypropane, demonstrates the importance of catalyst acidity in achieving efficient synthesis (Gómez, Arrúa, & Abello, 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1-Diethoxypropane, such as 1,19-diethoxycarbonyl-2,3,7,8,12,13,17,18-octamethylbiladiene-ac dihydrobromide, reveals a linear arrangement with two planar units, providing insights into the structural aspects of 1,1-Diethoxypropane (Struckmeier, Thewalt, & Engel, 1976).

Chemical Reactions and Properties

1,1-Diethoxypropane undergoes various chemical reactions, including thermal elimination processes that produce ethanol, acetone, and ethylene. These reactions are characterized by homogeneous, unimolecular mechanisms and follow a first-order rate law, highlighting the compound's chemical reactivity and stability under different conditions (Rosas et al., 2012).

Physical Properties Analysis

The physical properties of 1,1-Diethoxypropane, such as its optical rotatory dispersion, can be analyzed through model compounds like (+)-1,2-Diethoxypropane. These analyses reveal that solvation can significantly modify the polarizability of the optically active species, affecting the compound's optical properties (Tsunetsugu, Furukawa, & Fueno, 1971).

Chemical Properties Analysis

The chemical properties of 1,1-Diethoxypropane, such as its ability to undergo methoxycarbonylation reactions catalyzed by palladium complexes, demonstrate its versatility in synthesizing various esters and diesters. This highlights the compound's importance in organic synthesis and potential applications in chemical manufacturing (Núñez Magro et al., 2010).

Scientific Research Applications

  • Diesel Engine Emissions : 1,1-diethoxyethane has been found effective in reducing exhaust smoke in diesel engines. However, its higher oxygen content may slightly increase fuel consumption (Frusteri, Spadaro, Beatrice, & Guido, 2007).

  • Biofuel Potential : The pyrolysis chemistry of 1,1-diethoxybutane shows promise for its use as a next-generation biofuel. This compound produces low levels of benzene, which is advantageous for fuel cells (Zeng, Li, Yuan, Zhang, Yang, & Qi, 2019).

  • Modified Carbohydrates Synthesis : Propane-1,3-dithiol-induced cyclization of hydroxy ketones with 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one can lead to the high-yield synthesis of modified carbohydrates in the furanose form (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).

  • Aging Process in Spirits : The presence of 1,19-diethoxypropan-2-one in significant amounts in spirits aged in wood suggests its contribution to the unique characteristics of these alcoholic products (Smedt & Liddle, 1978).

  • Plant Tissue Preservation : Rapid chemical dehydration using 2,2-diethoxypropane effectively preserves plant tissue for microscopy, maintaining excellent ultrastructural morphology (Lin, Falk, & Stocking, 1977).

  • Synthesis of HTIO : 1,1-Diethoxypropane is used in the synthesis of 1hydroxy2,2,5,5tetramethyl3imidazoline 3oxide (HTIO), an important compound in chemical reactions (Polienko, Schanding, Voinov, & Grigor’ev, 2006).

  • Selective Transformations in Organic Chemistry : 1,1-Diethoxypropane derivatives are used in selective transformations to yield stable alcohols, though some processes like reductive amination are not as efficient (Leiren, Valdersnes, & Sydnes, 2013).

  • Catalyzed Synthesis of Acetals : Amberlyst 47 ion-exchange resin effectively catalyzes the synthesis of 1,1-diethoxybutane, demonstrating practical applications in the field of chemical engineering (Rahaman, Graça, Pereira, & Rodrigues, 2015).

Safety And Hazards

1,1-Diethoxypropane is a highly flammable liquid and vapour . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking should be allowed near it . The container should be kept tightly closed . It should be stored in a well-ventilated place and kept cool . In case of fire, appropriate extinguishing media should be used . If it comes into contact with the skin or hair, contaminated clothing should be immediately removed and the affected areas rinsed with water .

properties

IUPAC Name

1,1-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNMGGKBGCIEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063593
Record name Propane, 1,1-diethoxy-
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Molecular Weight

132.20 g/mol
Source PubChem
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Product Name

1,1-Diethoxypropane

CAS RN

4744-08-5
Record name 1,1-Diethoxypropane
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Record name 1,1-Diethoxypropane
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Record name 1,1-DIETHOXYPROPANE
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Record name Propane, 1,1-diethoxy-
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Record name 1,1-diethoxypropane
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Synthesis routes and methods I

Procedure details

To 553.2 g of ethanol, 900 g of cyclohexane, and 5.7 g of p-toluenesulfonic acid placed in a 4 liter three-necked flask fitted with a stirrer, dropping funnel, reflux condenser, and internal thermometer, 348.6 g of propionaldehyde are added with stirring in the course of 5 minutes. Owing to the acetal formation, which starts spontaneously, the internal temperature rises to about 40° C. The mixture is allowed to react at 40° C. for 30 minutes, a pH of 7.0 is then established in the reaction mixture, which is composed of a lower water phase and an upper organic phase, by addition of sodium hydroxide solution (20% aqueous solution) and the water phase is separated. To remove the low-boiling components, the organic phase is subjected to initial distillation at 1013 mbar and a bottom temperature up to 121° C.
Quantity
553.2 g
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reactant
Reaction Step One
Quantity
5.7 g
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reactant
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900 g
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solvent
Reaction Step One
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348.6 g
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reactant
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[Compound]
Name
acetal
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Synthesis routes and methods II

Procedure details

Into a 2-liter flask under nitrogen were added 586 g (3.96 moles) of triethyl orthoformate, 46 g (56 ml, 1 mole) of ethanol, and 16 g of ammonium nitrate. Over the course of one hour 232 g (4 moles) of propionaldehyde were added with stirring. An ice bath was used as necessary to keep maintain the mixture at 30-36° C. The mixture turned yellow orange after one-third of the propionaldehyde had been added. The mixture was stirred overnight at room temperature and then brought to pH 7.5±0.2 with 10% aqueous sodium carbonate (about 30 ml). The aqueous layer was decanted, and the organic layer was distilled over sodium carbonate at atmospheric pressure to produce 124 g (81.6%) of 1.
Quantity
586 g
Type
reactant
Reaction Step One
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56 mL
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reactant
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16 g
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reactant
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232 g
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0 (± 1) mol
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30 mL
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Yield
81.6%

Synthesis routes and methods III

Procedure details

In the first step of the present synthesis of 4-MP, propionaldehyde is reacted with triethyl orthoformate in the presence of ethanol and ammonium nitrate to produce 1,1-diethoxypropane. In the second step, the 1,1-diethoxypropane produced in the first step is reacted neat (without a solvent) with a catalyst, which comprises an acid and an amine, to produce 1-ethoxy-1-propene (ethyl-1-propenyl ether). In the third step, this material is purified by washing and drying, without distillation. In the fourth step, the 1-ethoxy-1-propene from the third step is reacted with triethyl orthoformate in the presence of boron trifluoride-diethyl etherate to produce 1,1,3,3-tetraethoxy-2-methyl propane (“TEMP”). In the fifth step, the TEMP from the third step is reacted with hydrazine or a hydrazonium salt or hydrazine hydrate at elevated temperatures to produce 4-methylpyrazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
PJ Williams, CR Strauss - Journal of the Science of Food and …, 1975 - Wiley Online Library
3,3‐Diethoxybutan‐2‐one and 1,1,3‐triethoxypropane have been identified by coupled gas chromatographic‐mass spectrometric analysis as common constituents of spirits distilled …
Number of citations: 22 onlinelibrary.wiley.com
JR Mora, A Maldonado, RM Domínguez… - Journal of Physical …, 2010 - Wiley Online Library
The rates of gas‐phase elimination of several β‐substituted diethyl acetals have been determined in a static system and seasoned with allyl bromide. The reactions, inhibited with …
Number of citations: 5 onlinelibrary.wiley.com
RH Hall, ES Stern - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
Both fission products added alcohols in presence of acidic catalysts and regenerated the 1: 1: 3-trialkoxypropanes, the 1: 3-dialkoxypropenes apparently doing so the more readily. …
Number of citations: 12 pubs.rsc.org
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Heptane C7H16 C7H16O2 1,10 Diethoxypropane (HMSD1111, LB3718JH) Page 1 Heat of Mixing and Solution of C7H16 % C7H16O2 1 Landolt.Börnstein …
Number of citations: 2 link.springer.com
CF Askonas, TE Daubert - Journal of Chemical and Engineering …, 1988 - ACS Publications
Purpose To enhance the representationof carbonyl and ether com-pounds in a data base used for the development of a group contribution correlation for vapor pressure, the vapor …
Number of citations: 23 pubs.acs.org
MG Moshonas, PE Shaw - Journal of agricultural and food …, 1990 - ACS Publications
Commercial aqueous orange essence was compared with several experimental concentrated orange essences for flavor, aroma, and compositional differences. For flavor evaluation, …
Number of citations: 6 pubs.acs.org
ZY Lee - 2012 - dr.ntu.edu.sg
Over the past decades, the design, synthesis of chiral diphosphines in the field of asymmetric catalysis has grown tremendously due to its widespread applications[1, 2]. The optical pure …
Number of citations: 0 dr.ntu.edu.sg
G Braca, AM Raspoli Galletti, G Sbrana - Journal of organometallic …, 1988 - hero.epa.gov
The reaction of ethyl orthoformate with a mixture of CO and H2 (P 8 MPa) in the presence of various rhodium carbonyl catalysts with and without iodide promoters at temperatures of 150…
Number of citations: 3 hero.epa.gov
ZY Lee - 2010 - dr.ntu.edu.sg
The asymmetric hydrophosphination reaction involving (Triphenylphosphoranylidene)acetonitrile and diphenylphosphine was carried out by utilizing palladium complex containing …
Number of citations: 0 dr.ntu.edu.sg
JR Hwu - 1983 - elibrary.ru
Lewis acid catalyzed cyclization of preformed A-ring epoxides is shown to be a powerful method for the synthesis of steroidal coumpounds. Two convergent total syntheses of d, l-…
Number of citations: 0 elibrary.ru

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